1H-Benzimidazole-1-methanol
Description
1H-Benzimidazole-1-methanol (CAS: 58566-85-1) is a benzimidazole derivative with a hydroxymethyl (-CH₂OH) substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol and a polar surface area (PSA) of 38.05 Ų . The compound has been synthesized via alternative routes, such as starting from benzoaminal derivatives, as reported by Rivera et al. .
Properties
IUPAC Name |
benzimidazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRZZKSGBFRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173214 | |
| Record name | 1H-Benzimidazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19541-99-2 | |
| Record name | 1H-Benzimidazole-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019541992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,3-benzodiazol-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Benzimidazole-1-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JT9V2QSC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary targets of 1H-Benzimidazol-1-ylmethanol, a benzimidazole derivative, are believed to be tubulin proteins . Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
The mode of action of 1H-Benzimidazol-1-ylmethanol involves its interaction with tubulin proteins . The compound binds to these proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to various downstream effects, depending on the specific cell type and environment.
Pharmacokinetics
The compound’s molecular weight (14816) and predicted properties such as melting point (141-143 °C) and boiling point (~3213 °C at 760 mmHg) have been reported .
Result of Action
The result of 1H-Benzimidazol-1-ylmethanol’s action can vary depending on the specific cell type and environment. Its disruption of normal cell division through its interaction with tubulin proteins can lead to various cellular effects, potentially including cell death .
Biochemical Analysis
Cellular Effects
Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects
Molecular Mechanism
The molecular mechanism of action of 1H-Benzimidazol-1-ylmethanol is not well-defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
1H-Benzimidazole-1-methanol, a derivative of benzimidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, antiviral, and other pharmacological effects, supported by data tables and research findings.
Overview of Benzimidazole Derivatives
Benzimidazole compounds are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring. These compounds have been extensively studied for their wide range of biological activities, including:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Anticancer Effects : Inhibition of cancer cell proliferation.
- Antiviral Properties : Targeting viruses such as Hepatitis C.
- Antioxidant Activity : Protecting against oxidative stress.
The primary mechanism of action for this compound involves its interaction with tubulin proteins, disrupting normal cell division processes. This interaction can lead to various cellular effects, including apoptosis in cancer cells and inhibition of microbial growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens are summarized in Table 1.
| Pathogen | MIC (mg/L) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.39–0.78 | |
| Escherichia coli | 0.12–0.5 | |
| Candida albicans | 100–250 |
Studies have shown that the combination of this compound with surfactants like sodium dodecyl sulfate (SDS) enhances antifungal activity by increasing membrane permeability in fungal cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For instance, it demonstrated cytotoxic effects on cancer cell lines with an LC50 value indicating significant cell death at low concentrations .
Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Antiviral Activity
The compound has also shown promise as an antiviral agent. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. The IC50 values for these activities suggest effective inhibition at nanomolar concentrations .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound reveals favorable properties for drug development:
- Molecular Weight : 148.16 g/mol
- Melting Point : 141–143 °C
- Boiling Point : ~321 °C at 760 mmHg.
Toxicity studies indicate that while the compound exhibits significant biological activity, it maintains a relatively low cytotoxic profile in non-target cells, making it a candidate for further development in therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
1H-Benzimidazole-1-methanol has the molecular formula and a molecular weight of 148.16 g/mol. The compound features a benzimidazole ring fused with a hydroxymethyl group, which contributes to its diverse reactivity and biological activity.
Antiviral Activity
This compound has shown significant antiviral properties. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. In vitro studies have demonstrated its efficacy with IC50 values indicating substantial inhibition of viral replication.
Table 1: Antiviral Activity Against Specific Viruses
| Virus | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Hepatitis C | 3.0 | Inhibition of NS5A protein |
| Dengue Virus | 5.5 | Helicase enzyme inhibition |
Anticancer Properties
Research indicates that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have been synthesized that show significant activity against breast cancer cells (MDA-MB-231) with MIC values comparable to standard chemotherapeutics .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | Compound Tested | MIC (μg/mL) |
|---|---|---|
| MDA-MB-231 | 2g | 8 |
| HepG2 | 121 | 4 |
| HCT-116 | 122 | 4 |
Antifungal Activity
The compound has also demonstrated antifungal properties. Studies indicate that it exhibits moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL. The combination of this compound with surfactants like sodium dodecyl sulfate (SDS) enhances its antifungal efficacy by increasing cell membrane permeability .
Synthetic Routes
Several synthetic methods exist for producing this compound, including:
- Reaction of ortho-phenylenediamines with benzaldehydes.
- Use of sodium metabisulfite as an oxidation agent.
These methods allow for the generation of various derivatives that can be tailored for specific biological activities.
Study on Antiviral Efficacy
A study conducted by Henderson et al. (2015) synthesized a series of benzimidazole derivatives, including this compound, which were evaluated for their inhibitory effects on Hepatitis C virus. The results indicated that certain derivatives exhibited EC50 values significantly lower than those of existing antiviral agents, demonstrating potential for development as new therapeutic agents .
Research on Anticancer Activity
In another investigation, a library of benzimidazole derivatives was screened for antiproliferative activity against various cancer cell lines. Compound 2g showed remarkable activity against MDA-MB-231 cells, highlighting the potential for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1H-Benzimidazole-1-methanol with structurally related benzimidazole derivatives:
Preparation Methods
Reaction Mechanism and Conditions
The process involves two stages:
-
Condensation : A compound with a benzimidazole core (Chemical Formula 8) reacts with a hydroxymethyl donor (Chemical Formula 9) in polar solvents like methanol or ethanol. Potassium tert-butoxide or sodium methoxide serves as the base, with optimal temperatures of 50–55°C.
-
Cyclization : The intermediate undergoes intramolecular nucleophilic attack, facilitated by a mixed solvent system of methylene chloride and water at 40–45°C.
Critical Parameters:
-
Solvent : Methanol/water mixtures enhance reaction homogeneity and yield (82–89%).
-
Molar Ratios : A 1:0.93 ratio of benzimidazole precursor to hydroxymethylating agent minimizes side products.
-
Base Selection : Sodium bicarbonate outperforms stronger bases like NaOH in reducing hydrolysis side reactions.
Cobalt-Catalyzed Cyclization
A room-temperature method utilizing cobalt(II) acetylacetonate in methanol achieves 97% yield, as reported in ThaiScience Journal.
Catalytic System Optimization
-
Catalyst Loading : 0.05 mmol cobalt(II) acetylacetonate per 1 mmol substrate maximizes yield (Table 1).
-
Solvent Effects : Methanol outperforms ethanol and acetonitrile due to improved catalyst solubility.
Table 1: Catalyst Loading vs. Yield
| Cobalt(II) Acetylacetonate (mmol) | Yield (%) |
|---|---|
| 0.01 | 82 |
| 0.05 | 97 |
| 0.5 | 68 |
Substrate Scope
-
Electron-donating groups (e.g., -OCH₃) on benzaldehyde increase yield to 94%, while nitro groups reduce it to 80%.
-
Ortho-substituted phenylenediamines require extended reaction times (6–8 hours) but maintain yields above 85%.
Alternative Synthesis from Benzoaminal Precursors
An unconventional route starting from 6H,13H-5:12,7:14-dimethanedibenzo[d,i]tetraazecine (DMDBTA) is described in PMC Biophysics.
Reaction Protocol
Advantages:
Purification and Characterization
Isolation Techniques
Spectroscopic Confirmation
-
¹H NMR : Distinct singlet at δ 4.87 ppm corresponds to the -CH₂OH group.
-
X-ray Crystallography : Reveals planar benzimidazole ring (deviation <0.009 Å) and O–H···N hydrogen bonding.
Table 2: Key Spectral Data
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (400 MHz) | δ 7.65–7.12 (m, 4H, aromatic), δ 4.87 (s, 2H) |
| IR (KBr) | 3250 cm⁻¹ (O–H), 1610 cm⁻¹ (C=N) |
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Temperature (°C) | Scalability |
|---|---|---|---|
| Stobbe Condensation | 82–89 | 50–55 | Industrial |
| Cobalt Catalysis | 97 | 25 | Lab-scale |
| Benzoaminal Route | 75–80 | 74 | Multigram |
-
Cost Analysis : Stobbe condensation uses cheaper reagents ($0.32/g) vs. cobalt catalysis ($1.15/g).
-
Environmental Impact : Cobalt methods generate less wastewater (0.5 L/mol vs. 2.1 L/mol).
Challenges and Optimization Strategies
Common Side Reactions
Yield Enhancement Techniques
-
Microwave Assistance : Reduces reaction time from 4 hours to 20 minutes, maintaining 93% yield.
-
Solvent-Free Conditions : Ball milling with K₂CO₃ achieves 88% yield but requires post-reaction extraction.
Industrial-Scale Production Insights
Patent WO2013150545A2 details a continuous flow process for kilogram-scale synthesis:
-
Reactor Design : Tubular reactor with inline IR monitoring.
-
Parameters :
Emerging Methodologies
Photocatalytic Synthesis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-Benzimidazole-1-methanol derivatives, and what reagents are critical for optimizing yield?
- Methodology :
- Condensation reactions : React benzimidazole with aldehydes or ketones under basic conditions (e.g., Na₂CO₃ in DMSO) to form derivatives. For example, acetyl chloride and benzimidazole yield 1-(H-benzo[d]imidazol-1-yl)ethenone via reflux .
- Mannich base synthesis : Use amines and formaldehyde to introduce hydroxymethyl groups, as seen in antitubercular benzimidazole analogs .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity, while ethanol/water mixtures facilitate crystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR identify substituent positions. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Detects functional groups like -OH (broad ~3200 cm⁻¹) and C=N (sharp ~1600 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they addressed?
- Challenges :
- Crystal twinning or low-resolution data due to flexible substituents (e.g., methanol groups).
- Disorder in aromatic rings or solvent molecules.
- Solutions :
- Use SHELXL for robust refinement against high-resolution data, leveraging constraints for disordered regions .
- ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in interpreting disorder .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Key variables :
- Temperature : Controlled reflux (e.g., 1 hour at 80°C) reduces side reactions like over-acetylation .
- Catalyst : Sodium carbonate enhances nucleophilicity of benzimidazole nitrogen, improving regioselectivity .
- Workup : Ethyl acetate extraction isolates polar byproducts, while recrystallization (e.g., ethanol/water) purifies the target compound .
Q. How should discrepancies in spectroscopic data between synthesized derivatives be analyzed?
- Approach :
- Reproducibility checks : Repeat synthesis under identical conditions to rule out procedural errors.
- Complementary techniques : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .
Advanced Analytical Techniques
Q. What computational methods predict the bioactivity of this compound derivatives?
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., tubulin for anticancer activity) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .
Q. How are impurities identified and quantified in this compound batches?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS detects trace byproducts (e.g., unreacted benzimidazole) .
- Pharmacopeial standards : Compare retention times with EP/USP reference materials for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
